2-Bromo-6-(3-pyridinyl)pyrazine
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Overview
Description
2-Bromo-6-(3-pyridinyl)pyrazine is an organic compound with the molecular formula C9H6BrN3. It is a derivative of pyrazine, substituted with a bromine atom at the second position and a pyridinyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-pyridinyl)pyrazine typically involves the bromination of 6-(3-pyridinyl)pyrazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(3-pyridinyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products:
Substitution Reactions: Products include 2-amino-6-(3-pyridinyl)pyrazine, 2-thio-6-(3-pyridinyl)pyrazine, and 2-alkoxy-6-(3-pyridinyl)pyrazine.
Coupling Reactions: Products include various biaryl compounds formed by the coupling of this compound with different boronic acids.
Scientific Research Applications
2-Bromo-6-(3-pyridinyl)pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-pyridinyl)pyrazine depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile or another carbon group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .
Comparison with Similar Compounds
- 2-Bromo-6-(4-pyridinyl)pyrazine
- 2-Chloro-6-(3-pyridinyl)pyrazine
- 2-Iodo-6-(3-pyridinyl)pyrazine
Comparison: 2-Bromo-6-(3-pyridinyl)pyrazine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns in substitution and coupling reactions due to the varying bond strengths and steric effects .
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-bromo-6-pyridin-3-ylpyrazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H |
InChI Key |
RNSSAPYIICBPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
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